molecular formula C32H31N3O11S B1242534 Methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid CAS No. 212500-03-3

Methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid

Cat. No.: B1242534
CAS No.: 212500-03-3
M. Wt: 665.7 g/mol
InChI Key: NVGOUBIJVPSVSL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-1032 involves multiple steps, starting with the preparation of the core isoquinoline structure. The key steps include:

    Formation of the Isoquinoline Core: The isoquinoline core is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Functionalization: The core structure is then functionalized by introducing various substituents, such as the aminophenyl, pyridinylmethoxy, and trimethoxyphenyl groups. This is achieved through a series of nucleophilic substitution and coupling reactions.

    Final Esterification: The final step involves esterification to form the methyl ester of the isoquinolinecarboxylate.

Industrial Production Methods: Industrial production of T-1032 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: T-1032 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

T-1032 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the inhibition of phosphodiesterase V and related enzymes.

    Biology: T-1032 is employed in biological assays to investigate its effects on cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).

    Medicine: The compound is explored for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary hypertension, where inhibition of phosphodiesterase V is beneficial.

    Industry: T-1032 is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

T-1032 exerts its effects by specifically inhibiting phosphodiesterase V, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, T-1032 increases the levels of cGMP, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is particularly relevant in the treatment of conditions like erectile dysfunction and pulmonary hypertension, where enhanced blood flow is desired .

Comparison with Similar Compounds

Uniqueness of T-1032: T-1032 is unique due to its specific structural features, such as the presence of the trimethoxyphenyl group and the pyridinylmethoxy substituent, which contribute to its high potency and selectivity for phosphodiesterase V. Additionally, its distinct pharmacokinetic profile makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

212500-03-3

Molecular Formula

C32H31N3O11S

Molecular Weight

665.7 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-1-oxo-7-(pyridin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;sulfuric acid

InChI

InChI=1S/C32H29N3O7.H2O4S/c1-38-26-15-19(16-27(39-2)30(26)40-3)28-24-13-12-23(42-18-21-7-5-6-14-34-21)17-25(24)31(36)35(29(28)32(37)41-4)22-10-8-20(33)9-11-22;1-5(2,3)4/h5-17H,18,33H2,1-4H3;(H2,1,2,3,4)

InChI Key

NVGOUBIJVPSVSL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(N(C(=O)C3=C2C=CC(=C3)OCC4=CC=CC=N4)C5=CC=C(C=C5)N)C(=O)OC.OS(=O)(=O)O

Synonyms

3-Isoquinolinecarboxylic acid, 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-, methyl ester, sulfate (1:1)
methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinolinecarboxylate
T 1032
T-1032

Origin of Product

United States

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